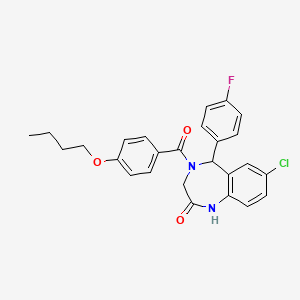
2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is a pyridine derivative that is synthesized through a multistep process involving several chemical reactions. The aim of
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. The antibacterial and antifungal properties of this compound are believed to be due to its ability to disrupt the cell membrane and inhibit the synthesis of essential cellular components.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce changes in the levels of various biochemical markers in the body. For example, it has been found to increase the levels of reactive oxygen species (ROS) and decrease the levels of glutathione, an important antioxidant. These changes can lead to oxidative stress and cell damage. However, the physiological effects of this compound on humans are not yet fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide in lab experiments is its ability to selectively target cancer cells while leaving healthy cells intact. This makes it a potential candidate for the development of new cancer therapies. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide. One direction is the development of new cancer therapies based on this compound. Another direction is the exploration of its potential as an antibacterial and antifungal agent. Additionally, more studies are needed to fully understand the mechanism of action and physiological effects of this compound. Finally, the development of new methods for the synthesis of this compound may lead to more efficient and cost-effective production.
Synthesemethoden
The synthesis of 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide involves a multistep process that starts with the reaction of 2-methyl-4,5-dihydrothiazole with paraformaldehyde to form 2-methyl-4-(oxomethyl)thiazole. This compound is then reacted with ethyl chloroacetate and sodium ethoxide to form 2-methyl-4-(2-ethoxy-2-oxoethyl)thiazole. The final step involves the reaction of this compound with 2-bromoacetic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide has been extensively studied for its potential applications in the field of pharmaceuticals. It has been found to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents.
Eigenschaften
IUPAC Name |
2-(bromomethyl)-4-propan-2-yloxypyridine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.BrH/c1-7(2)12-9-3-4-11-8(5-9)6-10;/h3-5,7H,6H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMVYWHSZBEMNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=NC=C1)CBr.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Br2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
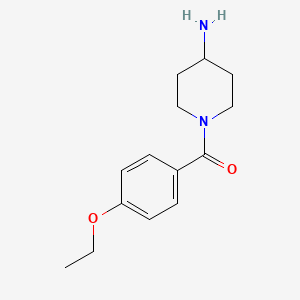
![2-[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]pyrazine](/img/structure/B2385270.png)

![2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole](/img/structure/B2385273.png)
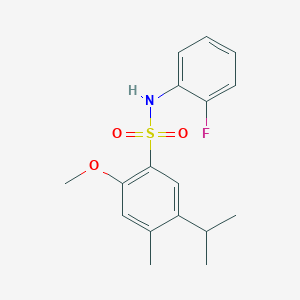
![N-(4-fluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2385276.png)
![4-tert-butyl-N-[[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2385277.png)
![N-[(4-Hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B2385278.png)
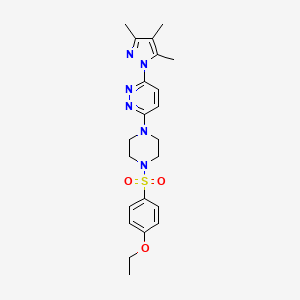
![1-Methyl-4-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2385285.png)
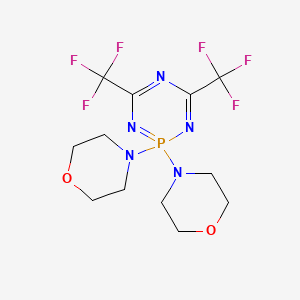
![3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B2385288.png)
